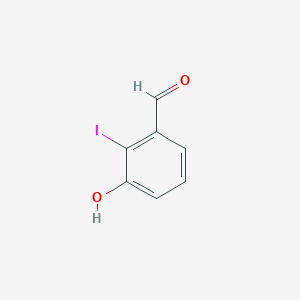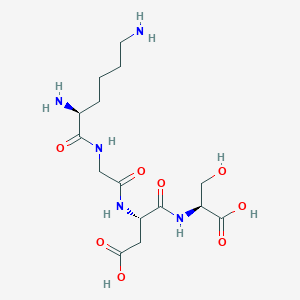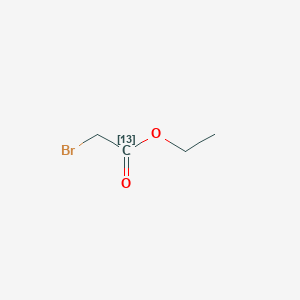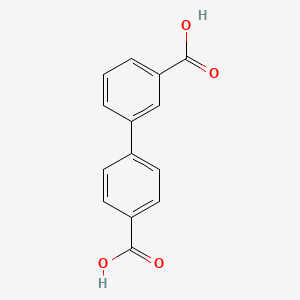
联苯-3,4'-二甲酸
描述
Biphenyl-3,4'-dicarboxylic acid is a compound that has not been directly studied in the provided papers. However, related biphenyl dicarboxylic acids and their derivatives have been explored for various applications, including the synthesis of metal-organic frameworks (MOFs), anti-inflammatory activities, and the formation of complexes with metal ions . These studies provide insights into the potential chemical behavior and applications of biphenyl-3,4'-dicarboxylic acid by analogy.
Synthesis Analysis
The synthesis of related biphenyl dicarboxylic acids and their derivatives involves various methods, including hydrothermal self-assembly, reactions with aryl aldehydes, and Sommelet reactions followed by oxidation . For instance, biphenyl-2,4,4'-tricarboxylic acid was used as a building block for the synthesis of nine new coordination compounds through hydrothermal self-assembly . Similarly, biphenyl-4-carboxylic acid hydrazide was converted to aryl hydrazones and then to amides, demonstrating a multi-step synthetic route . These methods could potentially be adapted for the synthesis of biphenyl-3,4'-dicarboxylic acid.
Molecular Structure Analysis
The molecular structure of biphenyl dicarboxylic acids is characterized by the presence of two phenyl rings connected by a single bond, with carboxylic acid groups attached to the phenyl rings. The dihedral angle between the phenyl rings can influence the compound's properties, as seen in biphenyl-3-carboxylic acid, where the angle was measured at different temperatures . The molecular structure plays a crucial role in the compound's ability to form hydrogen bonds and participate in the construction of complex networks .
Chemical Reactions Analysis
Biphenyl dicarboxylic acids can undergo various chemical reactions, including the formation of hydrogen bonds, coordination with metal ions, and interactions with other organic ligands . These reactions lead to the formation of diverse structures such as MOFs, coordination polymers, and cocrystals. The reactivity of the carboxylic acid groups is essential for these transformations, suggesting that biphenyl-3,4'-dicarboxylic acid would also be capable of engaging in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl dicarboxylic acids are influenced by their molecular structure and the nature of their interactions with other molecules. For example, the liquid crystalline behavior of biphenyl-4-carboxylic acid has been studied theoretically, and its interaction energies were evaluated to explain molecular ordering and transition temperatures . The hydrogen bonding patterns and the formation of supramolecular networks are also significant factors affecting the properties of these compounds . These studies provide a foundation for understanding the potential properties of biphenyl-3,4'-dicarboxylic acid.
科学研究应用
合成和表征
- 从各种原材料中合成了联苯-3,4'-二甲酸,采用了氧化、还原和重氮化-偶联反应等方法。这些合成过程已经优化,以实现高产率和纯度,这对于随后在科学研究中的应用是至关重要的 (Liu Zhi-xiong, 2008)。
在液晶聚合物材料中的应用
- 该化合物在液晶聚合物材料领域具有潜在应用。这是因为它能够形成有序的晶相,这对于开发具有特定光学和电子性质的先进材料至关重要 (谢继忠,2008)。
配位聚合物和发光性能
- 联苯-3,4'-二甲酸作为合成配位聚合物的构建块,已经被探索其发光性能。这些性质使它们成为在传感、成像和显示技术中应用的潜在候选者 (Wei Huang et al., 2016)。
晶体学和分子研究
- 利用晶体学和分子建模技术对该化合物的结构进行了广泛研究。了解其分子和晶体结构对于在材料科学和分子工程中的应用至关重要 (S. Jakobsen等,2010)。
药物和生物医学研究
- 基于联苯的化合物,包括联苯-3,4'-二甲酸衍生物,对于治疗高血压和炎症等各种疾病具有临床重要性。这些化合物也正在开发用于其他药物用途,突显了它们在医学研究中的重要性 (Huey Chong Kwong et al., 2017)。
气体吸附和质子导电性
- 该化合物已被用于创建具有气体吸附能力的框架,使其在气体存储和分离等环境应用中有用。此外,一些框架显示出质子导电性,这在燃料电池和传感器的发展中具有价值 (Li‐juan Zhou et al., 2016)。
安全和危害
Biphenyl-3,4’-dicarboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
未来方向
属性
IUPAC Name |
3-(4-carboxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYIVQLTSZFJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468424 | |
| Record name | BIPHENYL-3,4'-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-3,4'-dicarboxylic acid | |
CAS RN |
92152-01-7 | |
| Record name | BIPHENYL-3,4'-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-3,4'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)

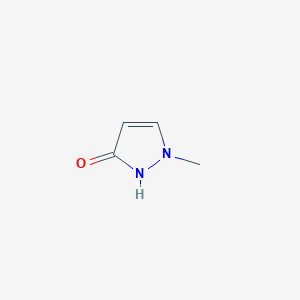
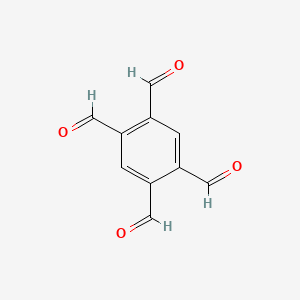
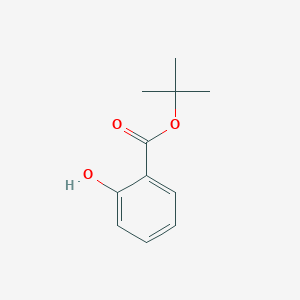



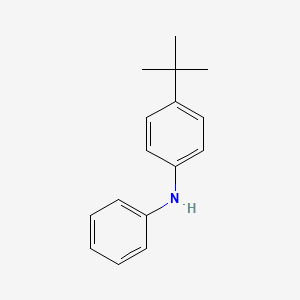
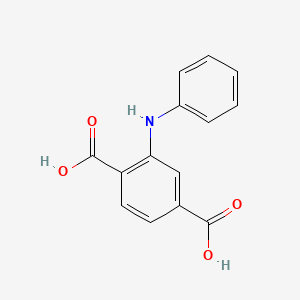
![Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate](/img/structure/B1339091.png)
